molecular formula C17H15N3O3S B2476013 2-(2-methylphenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide CAS No. 443348-02-5

2-(2-methylphenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide

Cat. No. B2476013
CAS RN: 443348-02-5
M. Wt: 341.39
InChI Key: DUOPKSFYTQABQC-UHFFFAOYSA-N
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Description

2-(2-methylphenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is known to possess various biochemical and physiological effects that make it a promising candidate for the development of new drugs.

Scientific Research Applications

Nanocomposite-Based Electrochemical Sensors

A study by Karimi-Maleh et al. (2014) investigated the electrooxidation of various substances using a modified electrode, which could have implications for the use of quinazolinone derivatives in developing sensitive sensors for biological and pharmaceutical analysis (Karimi-Maleh et al., 2014).

Synthesis and Chemical Transformations

Research by Markosyan et al. (2018) explored the transformations of quinazolinone derivatives, showing their potential in synthesizing various biologically active compounds through reactions with different nucleophiles (Markosyan et al., 2018).

Pharmaceutical Compound Synthesis

Al-Salahi (2010) demonstrated the synthesis of triazolo-annelated quinazolines, indicating the role of quinazolinone derivatives in creating pharmaceuticals with potential therapeutic benefits (Al-Salahi, 2010).

Antimicrobial and Anticancer Activity

A study by Kovalenko et al. (2012) synthesized novel compounds with quinazolinone structure, revealing significant cytotoxicity and anticancer activity, highlighting the potential of these derivatives in cancer treatment (Kovalenko et al., 2012).

Photodynamic Therapeutics

Mikra et al. (2022) synthesized quinazolin-4(3H)-ones and explored their photo-activity towards DNA, indicating the application of such compounds in developing photodynamic therapy agents (Mikra et al., 2022).

properties

IUPAC Name

2-(2-methylphenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-11-6-2-5-9-14(11)23-10-15(21)19-20-16(22)12-7-3-4-8-13(12)18-17(20)24/h2-9H,10H2,1H3,(H,18,24)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOPKSFYTQABQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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